Phenyl Pyridine-2-carboxylate
Overview
Description
Phenyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a phenyl group attached to the pyridine ring at the 2-position, with a carboxylate group also attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl Pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. This method allows for efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Phenyl Pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Phenyl pyridine-2-carboxylic acid.
Reduction: Phenyl pyridine-2-methanol or phenyl pyridine-2-carbaldehyde.
Substitution: Various substituted phenyl pyridine-2-carboxylates.
Scientific Research Applications
Phenyl Pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phenyl Pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenyl Pyridine-2-carboxylate can be compared with other similar compounds, such as:
Phenyl Pyrazine-2-carboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Pyridine-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
Phenyl Pyridine-3-carboxylate: The carboxylate group is attached at the 3-position instead of the 2-position, which can lead to different chemical and biological properties.
This compound stands out due to its unique combination of a phenyl group and a carboxylate group attached to the pyridine ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
phenyl pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDHJSQZSHBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181328 | |
Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26838-86-8 | |
Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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